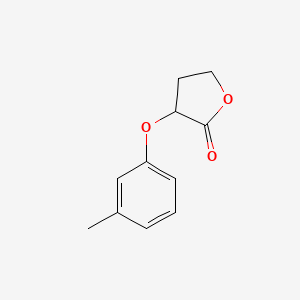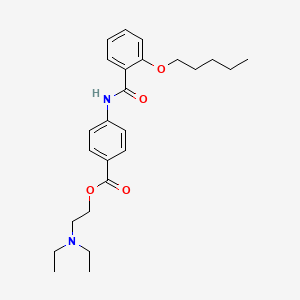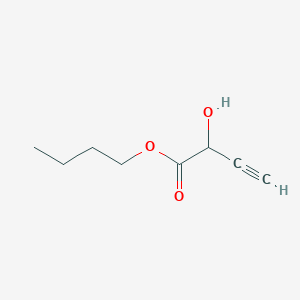![molecular formula C17H28O2 B14698778 2,6-Di-tert-butyl-4-[(propan-2-yl)oxy]phenol CAS No. 22944-14-5](/img/structure/B14698778.png)
2,6-Di-tert-butyl-4-[(propan-2-yl)oxy]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Di-tert-butyl-4-[(propan-2-yl)oxy]phenol is an organic compound known for its antioxidant properties. It is a hindered phenolic compound, which means it has bulky groups attached to the phenol ring, providing steric hindrance. This characteristic makes it an effective stabilizer for various materials, including polymers and lubricants .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Di-tert-butyl-4-[(propan-2-yl)oxy]phenol typically involves the alkylation of phenol with isobutylene in the presence of a catalyst such as aluminum phenoxide. The reaction proceeds as follows:
C6H5OH+2CH2=C(CH3)2→((CH3)3C)2C6H3OH
This method is widely used in industrial settings due to its efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Di-tert-butyl-4-[(propan-2-yl)oxy]phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: The tert-butyl groups can be substituted with other alkyl or aryl groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Catalysts like palladium or nickel are often employed in substitution reactions.
Major Products
The major products formed from these reactions include various substituted phenols, quinones, and hydroquinones, depending on the reaction conditions and reagents used .
Applications De Recherche Scientifique
2,6-Di-tert-butyl-4-[(propan-2-yl)oxy]phenol has a wide range of applications in scientific research:
Chemistry: It is used as an antioxidant in the stabilization of polymers and lubricants.
Biology: The compound is studied for its potential protective effects against oxidative stress in biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications in preventing oxidative damage in cells.
Industry: It is widely used in the production of plastics, rubber, and other materials that require stabilization against oxidation
Mécanisme D'action
The antioxidant properties of 2,6-Di-tert-butyl-4-[(propan-2-yl)oxy]phenol are primarily due to its ability to donate hydrogen atoms to free radicals, thereby neutralizing them. This process prevents the free radicals from causing oxidative damage to other molecules. The bulky tert-butyl groups provide steric hindrance, which helps protect the phenolic group from rapid degradation .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Di-tert-butylphenol: Another antioxidant used in similar applications.
2,4-Di-tert-butylphenol: Used as an antioxidant and UV stabilizer.
2,6-Di-tert-butyl-4-methylphenol:
Uniqueness
2,6-Di-tert-butyl-4-[(propan-2-yl)oxy]phenol is unique due to its specific structure, which provides enhanced steric hindrance and stability compared to other similar compounds. This makes it particularly effective in applications requiring long-term stabilization against oxidation .
Propriétés
Numéro CAS |
22944-14-5 |
|---|---|
Formule moléculaire |
C17H28O2 |
Poids moléculaire |
264.4 g/mol |
Nom IUPAC |
2,6-ditert-butyl-4-propan-2-yloxyphenol |
InChI |
InChI=1S/C17H28O2/c1-11(2)19-12-9-13(16(3,4)5)15(18)14(10-12)17(6,7)8/h9-11,18H,1-8H3 |
Clé InChI |
RPOPJDVWVIQLQQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


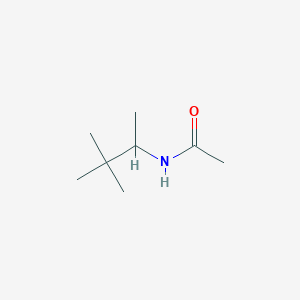
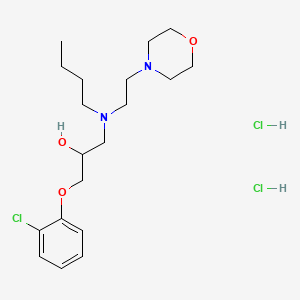
![[4-(Diphenylmethylidene)cyclohexa-2,5-dien-1-ylidene]propanedinitrile](/img/structure/B14698701.png)
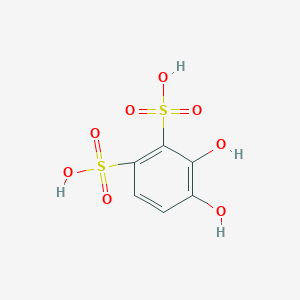
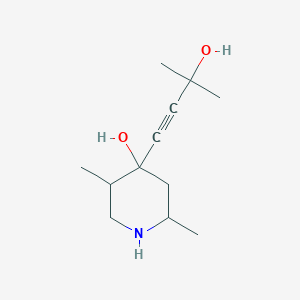

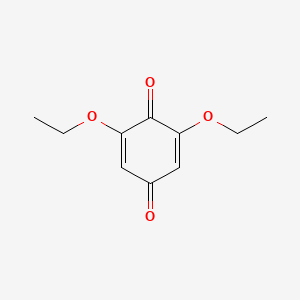
![[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-(aziridin-1-yl)acetate](/img/structure/B14698732.png)
